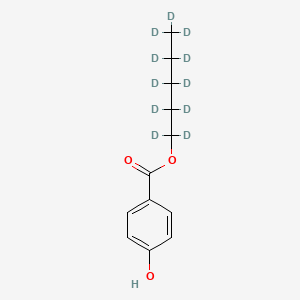
Pentyl-d11 Paraben
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl-d11 Paraben is a deuterated form of pentylparaben, where eleven hydrogen atoms are replaced with deuterium atoms. This compound is commonly used as a preservative in various personal care products, such as cosmetics, shampoos, and lotions. It is also utilized as a certified reference material in scientific research .
Wissenschaftliche Forschungsanwendungen
Pentyl-d11 Paraben is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the behavior of parabens in various matrices.
Biological Studies: Employed in studies investigating the metabolism and toxicity of parabens in biological systems.
Environmental Research: Utilized to trace the environmental fate and transport of parabens in ecosystems.
Pharmaceutical Research: Used to study the stability and efficacy of paraben-containing formulations.
Safety and Hazards
Wirkmechanismus
Target of Action
Pentyl-d11 Paraben, like other parabens, primarily targets microbial cells . It is widely used in various industries as a preservative and antimicrobial compound .
Mode of Action
It is known that parabens can disrupt the membrane function of microbial cells, leading to cell death .
Biochemical Pathways
Parabens in general are known to interfere with microbial growth and reproduction by disrupting essential biochemical processes .
Pharmacokinetics
Parabens are known to be rapidly absorbed, metabolized to p-hydroxybenzoic acid, and quickly eliminated from the body .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth, making it an effective preservative and antimicrobial agent . It is also known that parabens can act as endocrine disruptors, and some reports suggest that they may be carcinogenic .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH and temperature of the environment . Furthermore, the presence of parabens in ecosystems is mainly related to wastewater discharges .
Biochemische Analyse
Cellular Effects
Parabens have been shown to have potential endocrine-disrupting effects . They can interfere with the normal functioning of the thyroid and affect the regulation of thyroid hormones
Dosage Effects in Animal Models
A study on parabens showed no observed adverse effects at 1000 mg/kg body weight/day in Wistar rats .
Metabolic Pathways
Exposure to parabens has been associated with disturbances in purine metabolism and fatty acid β-oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl-d11 Paraben involves the esterification of p-hydroxybenzoic acid with pentanol-d11 (deuterated pentanol). The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl-d11 Paraben undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form p-hydroxybenzoic acid and pentanol-d11.
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding quinones.
Substitution: The aromatic ring of this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
- p-Hydroxybenzoic acid and pentanol-d11.
Oxidation: Quinones.
Substitution: Nitro or halogenated derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylparaben
- Ethylparaben
- Propylparaben
- Butylparaben
Uniqueness
Pentyl-d11 Paraben is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry and nuclear magnetic resonance spectroscopy .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSPLQZSUWFJT-YFJJFHRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

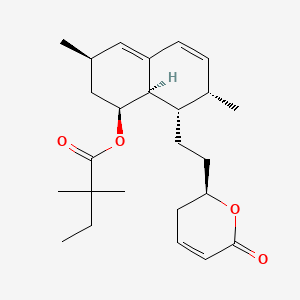
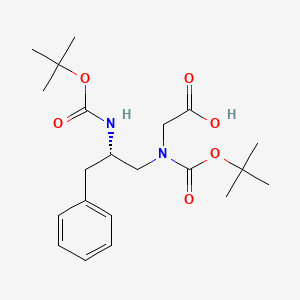
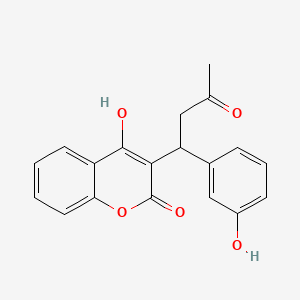


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
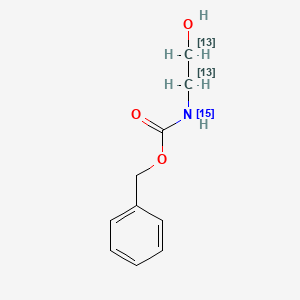


![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
